4-benzoyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-benzoyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H13BrN2O2S and its molecular weight is 437.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Modifications
Thiocyanation of Related Compounds
Research on thiocyanation of N-arenesulfonyl-N′-aroyl-1,4-benzoquinone diimines led to products that partially undergo intramolecular cyclization to N-(2-imino-3-arenesulfonyl-2,3-dihydro-1,3-benzothiazol-6-yl)benzamides, showing the potential for chemical synthesis and modifications of similar benzamide derivatives (Konovalova et al., 2014).
Gold(I)-Mediated Intramolecular Transamidation
A study on gold(I)-mediated intramolecular transamidation of benzoyl thiourea derivatives to form benzamides provides insights into the synthesis process of related benzamide compounds (Odame et al., 2020).
Biological and Pharmacological Evaluation
Antimicrobial Activity of Triazine Derivatives
A synthesis of N2, N4-bis(6-bromo-1,3-benzothiazol-2-yl)-N6-aryl-1,3,5-triazine-2,4,6-triamine derivatives indicates potential antimicrobial activity, which may be relevant for compounds with similar structures (Patel & Baldaniya, 2016).
Anticancer Activity
A study designed and synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which were evaluated for anticancer activity, suggesting the potential of benzamide derivatives in cancer research (Ravinaik et al., 2021).
Antifungal Agents
The synthesis of 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives demonstrated potential as antifungal agents, highlighting another area of biological significance for benzamide derivatives (Narayana et al., 2004).
Chemical and Molecular Characterization
- Crystallographic Analysis: The study of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides involved crystallographic analysis to understand molecular conformations and modes of supramolecular aggregation, which is essential for understanding the properties of similar compounds (Sagar et al., 2018).
Properties
IUPAC Name |
4-benzoyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrN2O2S/c22-16-10-11-17-18(12-16)27-21(23-17)24-20(26)15-8-6-14(7-9-15)19(25)13-4-2-1-3-5-13/h1-12H,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNPAVURISJYQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.